molecular formula C11H7N3 B14721446 1,1,1-Ethanetricarbonitrile, 2-phenyl- CAS No. 6023-46-7

1,1,1-Ethanetricarbonitrile, 2-phenyl-

Cat. No.: B14721446
CAS No.: 6023-46-7
M. Wt: 181.19 g/mol
InChI Key: BSADQACEIUPZKE-UHFFFAOYSA-N
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Description

1,1,1-Ethanetricarbonitrile, 2-phenyl- is an organic compound with the molecular formula C11H7N3 It is a nitrile derivative, characterized by the presence of three cyano groups attached to a central carbon atom, with a phenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Ethanetricarbonitrile, 2-phenyl- can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 1,1,1-Ethanetricarbonitrile, 2-phenyl- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Ethanetricarbonitrile, 2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium ethoxide (NaOEt), other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 1,1,1-Ethanetricarbonitrile, 2-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Ethanetricarbonitrile, 2-phenyl- is unique due to its three cyano groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

6023-46-7

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

2-phenylethane-1,1,1-tricarbonitrile

InChI

InChI=1S/C11H7N3/c12-7-11(8-13,9-14)6-10-4-2-1-3-5-10/h1-5H,6H2

InChI Key

BSADQACEIUPZKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)(C#N)C#N

Origin of Product

United States

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